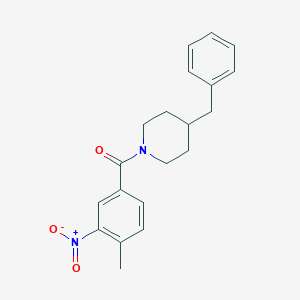
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 4-nitrobenzaldehyde and 3-pyridinecarboxaldehyde in the presence of ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions. The resulting intermediate undergoes cyclization and subsequent reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its potential therapeutic effects
特性
分子式 |
C23H22N4O5 |
|---|---|
分子量 |
434.4g/mol |
IUPAC名 |
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H22N4O5/c1-2-32-23(29)21-19(14-5-4-12-25-13-14)20-17(6-3-7-18(20)28)26(22(21)24)15-8-10-16(11-9-15)27(30)31/h4-5,8-13,19H,2-3,6-7,24H2,1H3 |
InChIキー |
HQDWQWUYEGISSY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CN=CC=C3)C(=O)CCC2)C4=CC=C(C=C4)[N+](=O)[O-])N |
正規SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CN=CC=C3)C(=O)CCC2)C4=CC=C(C=C4)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxybenzyl)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}butanamide](/img/structure/B393179.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)amine](/img/structure/B393180.png)
![(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B393182.png)
![3-[(2-hydroxybenzoyl)hydrazono]-N-(2-methoxybenzyl)butanamide](/img/structure/B393183.png)
![2-[3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B393184.png)
![METHYL 3-[(3E)-3-[(4-METHOXYPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE](/img/structure/B393187.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B393191.png)
![2-[3-sec-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B393192.png)

![1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine](/img/structure/B393198.png)
![2-[2-(2-bromobenzoyl)hydrazino]-N-(tert-butyl)-2-oxoacetamide](/img/structure/B393199.png)
![2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B393200.png)
![2,4-dichloro-N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B393201.png)
![3-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE](/img/structure/B393202.png)
